molecular formula C22H36Cl3N9O2 B563407 Arg-Arg beta-naphthylamide trihydrochloride CAS No. 100900-26-3

Arg-Arg beta-naphthylamide trihydrochloride

Cat. No.: B563407
CAS No.: 100900-26-3
M. Wt: 564.941
InChI Key: RNVXXFQJTJQVER-NCXIRTITSA-N
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Description

Arg-Arg beta-naphthylamide trihydrochloride is a dipeptide derivative of beta-naphthylamide. It is commonly used as a substrate in enzymatic studies, particularly for dipeptidyl peptidase 3 and other peptidases. This compound is known for its role in biochemical assays and research applications.

Mechanism of Action

Target of Action

Arg-Arg beta-naphthylamide trihydrochloride primarily targets the enzyme dipeptidyl peptidase 3 . This enzyme is expressed in human embryonic kidney cells (HEK293T) and plays a crucial role in the hydrolysis of dipeptides . The compound also acts as a substrate for peptidase from black-pigmented bacteroides (BPB) and spirochetes .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate . It binds to the active site of the enzyme, facilitating the enzymatic reaction that leads to the hydrolysis of the compound itself .

Biochemical Pathways

The hydrolysis of this compound by dipeptidyl peptidase 3 and peptidase from BPB and spirochetes is part of the broader protein degradation pathway . The downstream effects of this pathway include the recycling of amino acids and the regulation of various physiological processes.

Pharmacokinetics

Its solubility in water is50 mg/mL , which suggests that it may have good bioavailability .

Result of Action

The hydrolysis of this compound by its target enzymes results in the breakdown of the compound into smaller molecules . This process contributes to the protein degradation pathway and the recycling of amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in aqueous environments . Additionally, its storage temperature of -20°C indicates that it may require a cool environment for optimal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Arg beta-naphthylamide trihydrochloride involves the coupling of L-arginine with beta-naphthylamine. The reaction typically proceeds through the formation of an intermediate dipeptide, which is then converted to the trihydrochloride salt. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation. The final product is purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Arg-Arg beta-naphthylamide trihydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by peptidases to release beta-naphthylamine and arginine residues.

    Oxidation: It can undergo oxidation reactions, particularly at the naphthylamine moiety.

    Substitution: The compound can participate in substitution reactions, especially involving the amino groups.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis is commonly performed using specific peptidases under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Hydrolysis: Beta-naphthylamine and arginine residues.

    Oxidation: Oxidized derivatives of beta-naphthylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Arg-Arg beta-naphthylamide trihydrochloride is widely used in scientific research, including:

    Biochemistry: As a substrate for studying the activity of dipeptidyl peptidase 3 and other peptidases.

    Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.

    Industry: Used in the production of biochemical reagents and assay kits.

Comparison with Similar Compounds

Similar Compounds

  • Phe-Arg beta-naphthylamide dihydrochloride
  • L-Arginine beta-naphthylamide hydrochloride
  • Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

Uniqueness

Arg-Arg beta-naphthylamide trihydrochloride is unique due to its specific substrate properties for dipeptidyl peptidase 3. Compared to similar compounds, it offers distinct advantages in terms of enzyme specificity and reaction conditions. Its trihydrochloride form enhances solubility and stability, making it suitable for various biochemical assays.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H/t17-,18-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVXXFQJTJQVER-NCXIRTITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Cl3N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718705
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-26-3
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arg-Arg β-naphthylamide trihydrochloride
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